{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride
CAS No.:
Cat. No.: VC18228929
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO |
|---|---|
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 5-azaspiro[2.5]octan-7-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c10-5-7-3-8(1-2-8)6-9-4-7;/h7,9-10H,1-6H2;1H |
| Standard InChI Key | WNXOQJHGNFOLSY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12CC(CNC2)CO.Cl |
Introduction
Structural Characteristics and Nomenclature
{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride belongs to the class of azaspiro compounds, which feature a nitrogen atom at the spiro junction connecting two ring systems. The compound’s IUPAC name reflects its bicyclic structure: a five-membered azaspiro ring (comprising a three-membered and a seven-membered ring) with a hydroxymethyl group at the 7-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO, corresponding to a molecular weight of 177.67 g/mol .
Key Structural Features:
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Spirocyclic Core: The central nitrogen atom bridges a three-membered cyclopropane ring and a seven-membered azepane-like ring.
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Hydroxymethyl Substituent: A methanol group at the 7-position enhances solubility and provides a functional handle for further derivatization.
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Hydrochloride Salt: Improves stability and crystallinity, facilitating purification and handling.
Synthesis and Manufacturing Processes
The synthesis of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride involves multi-step organic transformations. A patented methodology for a related spirocyclic compound, 4-oxa-7-azaspiro[2.5]octane, provides a foundational framework for its production .
Representative Synthetic Route:
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Substitution Reaction:
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Starting material: Methyl 1-hydroxy-1-cyclopropanecarboxylate.
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Reaction with amines or alcohols to introduce functional groups.
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Hydrogenation:
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Cyclization:
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Intramolecular ring closure under basic conditions (e.g., triethylamine) to form the spirocyclic framework.
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Reduction and Salt Formation:
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Reduction of intermediate esters or ketones using agents like lithium aluminum hydride (LiAlH₄).
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Treatment with hydrochloric acid to yield the hydrochloride salt.
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Example Protocol from Patent CN108530375B :
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Step 1: Methyl 1-hydroxy-1-cyclopropanecarboxylate undergoes substitution with 2-aminoethanol.
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Step 2: Hydrogenation with Pd(OH)₂/C at 20°C for 16 hours.
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Step 3: Cyclization in tetrahydrofuran (THF) with triethylamine.
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Step 4: Reduction with LiAlH₄ followed by HCl quenching.
Yield: ~84% after purification .
Physicochemical Properties
While detailed experimental data for {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride remains limited in public literature, inferences can be drawn from structurally analogous compounds:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents (water, ethanol, methanol); insoluble in non-polar solvents (hexane, ether) |
| Stability | Stable under inert conditions; hygroscopic |
Analytical Characterization Techniques
Advanced spectroscopic and chromatographic methods are employed to confirm the compound’s identity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Distinct signals for spirocyclic protons (δ 3.80–3.82 ppm, hydroxymethyl group) and cyclopropane ring protons (δ 0.69–0.81 ppm) .
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¹³C NMR: Resonances corresponding to the quaternary spiro carbon and nitrogen-bearing carbons.
Mass Spectrometry (MS):
Infrared (IR) Spectroscopy:
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Stretching vibrations for O-H (3300 cm⁻¹), C-N (1250 cm⁻¹), and C-O (1050 cm⁻¹).
X-ray Crystallography:
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Confirms the spirocyclic geometry and hydrochloride salt formation (data pending publication).
Current Research Trends and Future Prospects
Emerging Directions:
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Green Synthesis: Development of solvent-free or catalytic methods to reduce environmental impact .
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Biological Screening: Evaluation of antimicrobial and anti-inflammatory activities in preclinical models.
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Computational Modeling: DFT studies to predict reactivity and optimize synthetic pathways.
Challenges:
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Scalability: Current methods require optimization for cost-effective large-scale production.
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Toxicity Profiling: Urgent need for in vitro and in vivo safety assessments.
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